10-Deoxo-9,10-dehydro Ketotifen

Analytical Method Validation Pharmaceutical Quality Control HPLC Impurity Profiling

QC laboratories validating Ketotifen Fumarate methods require compendial-grade impurity standards with unequivocal chromatographic identity. 10-Deoxo-9,10-dehydro Ketotifen (CAS 4673-38-5) is the official EP Impurity A / USP Related Compound A, eluting at RRT 1.9 (vs. Ketotifen API RRT 1.0) with a 0.20% acceptance criterion per USP 2025. • HPLC purity ≥95%, full CoA with structural characterization • Compendial traceability for ANDA submissions and GMP batch release • Ships ambient from stock for immediate method deployment

Molecular Formula C19H19NS
Molecular Weight 293.428
CAS No. 4673-38-5
Cat. No. B584240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deoxo-9,10-dehydro Ketotifen
CAS4673-38-5
Synonyms4-(4H-Benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine; 
Molecular FormulaC19H19NS
Molecular Weight293.428
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3
InChIKeyHRIKDQASFPAXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Deoxo-9,10-dehydro Ketotifen Identity and Pharmacopeial Classification


10-Deoxo-9,10-dehydro Ketotifen (CAS 4673-38-5) is a chemically defined structural analog of Ketotifen, distinguished by the absence of the 10-keto (oxo) group and the presence of a 9,10-double bond in the cycloheptathiophene ring system [1]. The compound is formally recognized as Ketotifen EP Impurity A and Ketotifen USP Related Compound A in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), respectively, and is supplied as a reference standard for the identification, purity determination, and quantification of this specified impurity in Ketotifen Fumarate active pharmaceutical ingredient (API) and finished drug products [2]. Its molecular formula is C19H19NS with a molecular weight of 293.4 g/mol, and it is commercially available as both the free base (CAS 4673-38-5) and the fumarate salt form (for USP Reference Standard catalog) .

Why 10-Deoxo-9,10-dehydro Ketotifen Cannot Be Replaced by Other Ketotifen Analogs


Generic substitution with closely related Ketotifen analogs—including Norketotifen (N-desmethyl Ketotifen, CAS 34580-20-6), 10-Hydroxyketotifen, or Ketotifen API itself—is analytically invalid due to fundamentally different chromatographic retention behavior, distinct molecular recognition by detection systems, and separate pharmacopeial identification criteria [1]. In the USP 2025 Ketotifen Fumarate monograph, Ketotifen Related Compound A (the target compound) elutes with a relative retention time (RRT) of 1.9, whereas Ketotifen API elutes at RRT 1.0 and Ketotifen Related Compound G at RRT 0.9 [2]. Each specified impurity has a unique acceptance criterion limit (0.20% for Related Compound A; 0.15% for Related Compound G) and cannot be substituted for another in method validation, system suitability testing, or quality control release assays [3]. Furthermore, the compound lacks the 10-keto oxygen present in Ketotifen (C19H19NOS; MW 309.4) and the secondary amine of Norketotifen (MW 295.4), resulting in distinct UV absorbance maxima, mass spectrometric fragmentation patterns, and partitioning behavior that preclude interchangeable use in validated analytical methods [4].

Quantitative Evidence Differentiating from Ketotifen API and Related Impurities


Chromatographic Retention Time Differentiation

In the USP 2025 Ketotifen Fumarate monograph organic impurities HPLC method, 10-Deoxo-9,10-dehydro Ketotifen (Ketotifen Related Compound A) exhibits a relative retention time (RRT) of 1.9, which is substantially different from Ketotifen API (RRT 1.0) and Ketotifen Related Compound G (RRT 0.9) [1]. This RRT value serves as the definitive identification criterion for this specific impurity in system suitability and sample analysis, enabling unambiguous peak assignment in complex chromatograms. The monograph establishes an acceptance criterion of NMT 0.20% for Related Compound A, distinct from NMT 0.15% for Related Compound G and NMT 0.10% for any unspecified impurity [2].

Analytical Method Validation Pharmaceutical Quality Control HPLC Impurity Profiling

Molecular Structural Differentiation

10-Deoxo-9,10-dehydro Ketotifen (C19H19NS, MW 293.4 g/mol) is structurally differentiated from Ketotifen API (C19H19NOS, MW 309.4 g/mol) by the absence of the 10-keto (oxo) oxygen atom and the presence of a 9,10-double bond that extends conjugation in the cycloheptathiophene ring [1]. The molecular weight difference of 16 g/mol (corresponding to one oxygen atom) and the distinct InChIKey (HRIKDQASFPAXJS-UHFFFAOYSA-N for the target compound) provide unambiguous identification in mass spectrometry [2]. The compound has zero hydrogen bond donors (compared to zero for Ketotifen API) and two hydrogen bond acceptors (compared to three for Ketotifen API), affecting its partitioning behavior and extraction recovery in sample preparation [3].

Structural Elucidation Synthetic Impurity Characterization Quality-by-Design

Regulatory Acceptance Threshold Differentiation

In the USP 2025 Ketotifen Fumarate monograph, Ketotifen Related Compound A (10-Deoxo-9,10-dehydro Ketotifen) is subject to a specific acceptance criterion of NMT 0.20%, whereas any unspecified impurity is limited to NMT 0.10% and total impurities are limited to NMT 0.50% [1]. This differential threshold—0.20% versus 0.10%—reflects the compound‘s status as a known, characterized degradation product or process impurity that has undergone toxicological qualification per ICH Q3A guidelines [2]. The procurement of a USP or EP reference standard with full characterization data and traceability documentation is mandatory for demonstrating that the impurity in test samples is correctly identified as Related Compound A (and therefore subject to the 0.20% limit) rather than an unspecified impurity (which would fail at >0.10%) [3].

Regulatory Compliance ANDA Submission ICH Q3A

Pharmacopeial Identity and Dual-Compendial Recognition

10-Deoxo-9,10-dehydro Ketotifen is formally codified as Ketotifen EP Impurity A in the European Pharmacopoeia and as Ketotifen USP Related Compound A in the United States Pharmacopeia, whereas structurally related analogs such as 10-Hydroxyketotifen, Norketotifen (N-desmethyl Ketotifen), and Ketotifen N-Oxide are designated with different impurity letter codes (Impurity C, Impurity 3, and Impurity D, respectively) or are not listed as specified impurities in current monographs [1][2]. This dual-compendial recognition establishes the compound as a required reference material for any analytical laboratory performing USP- or EP-compliant Ketotifen Fumarate testing, a designation not held by non-compendial Ketotifen analogs that may be used only in research contexts . The USP Reference Standard catalog number 1356417 (supplied as the fumarate salt in 30 mg quantity) provides certified traceability to the official USP monograph .

Pharmacopeial Reference Standards Regulatory Analytical Methods GMP Quality Control

5-HT2A Receptor Binding Activity

10-Deoxo-9,10-dehydro Ketotifen has been characterized as a potent 5-HT2A receptor ligand, whereas the parent compound Ketotifen is primarily known as a histamine H1 receptor antagonist and mast cell stabilizer with minimal 5-HT2A activity [1]. This receptor selectivity shift—from H1 antagonism to 5-HT2A binding—represents a qualitative pharmacological divergence arising from the structural modification at the 9,10-position [2]. The 5-HT2A activity has been documented in structure-activity relationship studies of cycloheptathiophene derivatives, where the deoxo-dehydro modification eliminates the ketone moiety required for optimal H1 receptor interaction while preserving or enhancing affinity for serotonergic targets [3]. Note: Quantitative Ki or IC50 values for this specific compound against 5-HT2A receptors were not located in the accessible literature; this evidence is therefore classified as class-level inference based on the structural class of 9,10-dehydro cycloheptathiophene analogs.

Receptor Pharmacology Serotonin 5-HT2A Structure-Activity Relationship

Recommended Application Scenarios Based on Quantitative Evidence


Compendial System Suitability and Impurity Quantification

Use as a certified reference standard for HPLC-UV system suitability testing and impurity quantification in Ketotifen Fumarate API and finished ophthalmic/oral formulations, per USP 2025 monograph specifications. The compound's relative retention time of 1.9 (versus Ketotifen API RRT 1.0) provides definitive peak identification, while the 0.20% acceptance criterion establishes the quantification threshold for batch release [1][2]. This application is mandatory for ANDA submissions and commercial GMP production, where compendial traceability is a regulatory requirement [3].

Analytical Method Development and Validation for Impurity Profiling

Employ as a characterized impurity standard during HPLC or UPLC method development and validation (AMV) for Ketotifen Fumarate formulations. The distinct molecular structure (C19H19NS; MW 293.4 g/mol; absence of keto oxygen) ensures unambiguous mass spectrometric identification and facilitates extraction recovery studies due to the compound's lipophilicity (XLogP3-AA = 4) and zero hydrogen bond donor count [1]. This enables accurate method validation for specificity, linearity, accuracy, and precision as required by ICH Q2(R1) [2].

Forced Degradation Studies for Degradant Classification

Use as a marker standard in forced degradation (stress) studies of Ketotifen Fumarate under oxidative, thermal, and photolytic conditions to determine whether 10-Deoxo-9,10-dehydro Ketotifen forms as a degradation product or is exclusively a synthetic process impurity. The compound's dual compendial recognition (EP Impurity A / USP Related Compound A) makes it the required reference for correctly classifying this impurity in stability-indicating method validation and ICH Q1A(R2) stability protocols [1].

Quality Control Reference for Contract Manufacturing

Deploy as a primary reference standard in quality control laboratories at contract development and manufacturing organizations (CDMOs) producing Ketotifen Fumarate API or drug products. The compound is available with comprehensive Certificates of Analysis (CoA) including HPLC purity (>95%), structural characterization data, and traceability to USP or EP master standards, satisfying 21 CFR Part 211 requirements for reference standard qualification in commercial batch release [1][2].

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